6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine
Overview
Description
6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound used in structure-based drug design . It is similar to 4-Chloro-7-azaindole, a biochemical reagent used as a biological material or organic compound for life science-related research . The molecular weight of this compound is 118.1359 .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups involves the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction is used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine involves the mutual orientation of the six-membered pyridine and five-membered pyrrole rings . The structure is similar to that of 1H-pyrrolo[2,3-b]pyridine derivatives, which have potent activities against FGFR1, 2, and 3 .Scientific Research Applications
Synthesis and Structural Analysis
6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine serves as a versatile building block in synthetic chemistry, prominently in the synthesis of complex heterocyclic compounds. For instance, it's used in the efficient synthesis of 4-O- and C-substituted-7-azaindoles through nucleophilic displacement, highlighting its role in creating diverse derivatives (Figueroa‐Pérez et al., 2006). The compound also features in the synthesis of pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine derivatives, utilized in the total synthesis of natural alkaloids like variolin B, demonstrating its importance in the synthesis of complex natural products (Baeza et al., 2010).
Molecular and Crystal Structure Insights
The compound's role extends to studies on molecular and crystal structures, offering insights into the electronic structure and stability of materials. For instance, an experimental charge density study of 4-chloro-1H-pyrrolo[2,3-b]pyridine revealed the covalent nature of N–C and C–C bonds and provided insights into intermolecular interactions, contributing to understanding the material's stability and electronic properties (Hazra et al., 2012).
Material Science and Semiconductor Applications
In material science, derivatives of 6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine contribute to developing novel materials with specific optical and electronic properties. For instance, nitrogen-embedded small molecules synthesized from this compound were studied for their optical, electrochemical, self-assembly, and carrier transport properties, indicating its significance in developing n-channel transport materials with potential applications in electronics (Zhou et al., 2019).
Corrosion Inhibition
Furthermore, derivatives like 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine have been evaluated for their inhibitory performance against mild steel corrosion, indicating the compound's potential in corrosion protection applications (Saady et al., 2021).
properties
IUPAC Name |
6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLYMSBXUYTCSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646905 | |
Record name | 6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine | |
CAS RN |
1000340-64-6 | |
Record name | 6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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